N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide
Brand Name: Vulcanchem
CAS No.: 392295-33-9
VCID: VC6679773
InChI: InChI=1S/C21H23N5O4S3/c1-13-5-6-14(2)17(11-13)22-18(27)12-31-21-25-24-20(32-21)23-19(28)15-7-9-16(10-8-15)33(29,30)26(3)4/h5-11H,12H2,1-4H3,(H,22,27)(H,23,24,28)
SMILES: CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Molecular Formula: C21H23N5O4S3
Molecular Weight: 505.63

N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide

CAS No.: 392295-33-9

Cat. No.: VC6679773

Molecular Formula: C21H23N5O4S3

Molecular Weight: 505.63

* For research use only. Not for human or veterinary use.

N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide - 392295-33-9

Specification

CAS No. 392295-33-9
Molecular Formula C21H23N5O4S3
Molecular Weight 505.63
IUPAC Name N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide
Standard InChI InChI=1S/C21H23N5O4S3/c1-13-5-6-14(2)17(11-13)22-18(27)12-31-21-25-24-20(32-21)23-19(28)15-7-9-16(10-8-15)33(29,30)26(3)4/h5-11H,12H2,1-4H3,(H,22,27)(H,23,24,28)
Standard InChI Key KYTMSNYFIUWNRI-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C

Introduction

Molecular Architecture and Nomenclature

Systematic IUPAC Name

The compound’s IUPAC name, N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide, systematically describes its structure:

  • A 1,3,4-thiadiazole core (5-membered ring with two nitrogen atoms and one sulfur atom) at position 2 of the benzamide group.

  • A thioether linkage (–S–) at the 5-position of the thiadiazole, connected to a 2-((2,5-dimethylphenyl)amino)-2-oxoethyl side chain.

  • A 4-(N,N-dimethylsulfamoyl)benzamide moiety, featuring a sulfonamide group with dimethyl substitution at the para position of the benzene ring .

Structural Features

Key structural attributes include:

  • Thiadiazole Ring: Known for metabolic stability and hydrogen-bonding capacity, enhancing target binding in medicinal agents .

  • Sulfamoyl Group: The –SO₂N(CH₃)₂ substituent contributes to solubility and modulates electronic properties, often seen in kinase inhibitors .

  • 2,5-Dimethylphenyl Group: Hydrophobic aromatic moiety that may enhance membrane permeability or receptor binding .

Table 1: Structural Comparison with Analogous Compounds

FeatureTarget CompoundPubChem CID 3590316 WO2006028958A2
Core Heterocycle1,3,4-Thiadiazole1,2,4-TriazolePyridine
Sulfonamide PositionPara on benzamidePara on benzamideVariable (e.g., meta, ortho)
Aromatic Side Chain2,5-Dimethylphenyl2,5-Dimethylphenyl4-Chloro-3-pyridin-2-ylphenyl

Synthetic Pathways and Physicochemical Properties

Synthetic Routes

While no explicit synthesis for this compound is documented, analogous methodologies from patents suggest a multi-step approach:

  • Thiadiazole Formation: Cyclization of thiosemicarbazides with carboxylic acid derivatives.

  • Sulfamoylation: Reaction of 4-aminobenzoic acid with dimethylsulfamoyl chloride.

  • Coupling Reactions: Amide bond formation between the sulfamoylbenzamide and thiadiazole-thioether intermediate using carbodiimide activators .

Predicted Physicochemical Properties

Using PubChem data for CID 3590316 (a structural analog) :

  • Molecular Weight: ~600.7 g/mol (estimated).

  • LogP: ~3.8 (indicating moderate lipophilicity).

  • Hydrogen Bond Donors/Acceptors: 4/10 (enhancing solubility and target engagement).

Toxicological and ADME Considerations

Metabolic Stability

  • The thiadiazole ring resists oxidative metabolism, potentially extending half-life.

  • Dimethylsulfamoyl groups may undergo hepatic demethylation, producing active metabolites .

Toxicity Risks

  • Hepatotoxicity: Common with sulfonamide-containing drugs due to reactive metabolite formation.

  • CYP Inhibition: The dimethylamino group could inhibit cytochrome P450 enzymes, risking drug-drug interactions .

Comparative Analysis with Clinical Candidates

Table 2: Benchmarking Against Hedgehog Pathway Inhibitors

ParameterTarget CompoundVismodegib (Erivedge®)Sonidegib (Odomzo®)
Molecular TargetSMO (hypothesized)SMOSMO
IC₅₀ (nM)Not tested32.5
SelectivityUnknownHigh for SMOHigh for SMO

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator